molecular formula C18H10Br2O3 B14176664 6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-23-9

6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14176664
CAS No.: 922503-23-9
M. Wt: 434.1 g/mol
InChI Key: CLTLTMONRVAONA-UHFFFAOYSA-N
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Description

6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds .

Scientific Research Applications

6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, its antiproliferative activity may be mediated through the inhibition of kinase activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-7-hydroxy-4-methylcoumarin
  • 6,8-Dibromo-4H-chromen-4-one
  • 1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one

Uniqueness

6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific bromination pattern and the presence of both furo and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

922503-23-9

Molecular Formula

C18H10Br2O3

Molecular Weight

434.1 g/mol

IUPAC Name

6,8-dibromo-1-methyl-3-phenylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C18H10Br2O3/c1-9-14-12-7-11(19)8-13(20)17(12)23-18(21)15(14)16(22-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CLTLTMONRVAONA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C4=CC=CC=C4

Origin of Product

United States

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